molecular formula C18H22N2O4S2 B4519344 N-(2-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(2-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B4519344
M. Wt: 394.5 g/mol
InChI Key: VTEBJSOCMQHMFJ-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H22N2O4S2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.10209953 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

One of the key applications of N-(2-methoxybenzyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide and its derivatives lies in the realm of pharmacology, where it has been explored for its selective receptor agonist properties. For instance, Sonda et al. (2004) synthesized a series of benzamide derivatives, including a compound with a structure closely related to this compound, which was evaluated for its effect on gastrointestinal motility, showing potential as a prokinetic agent with reduced side effects due to its selectivity for 5-HT4 receptors. This compound specifically enhanced gastric emptying and increased the frequency of defecation, indicating its utility in managing gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Receptor Binding and Imaging Studies

Another significant area of research application for this compound is in receptor binding and imaging studies. Caveliers et al. (2002) investigated the potential of a novel iodobenzamide derivative, closely resembling the chemical structure of interest, for visualizing primary breast tumors in vivo through selective binding to sigma receptors overexpressed in breast cancer cells. The study demonstrated that this compound accumulates in breast tumors, suggesting its application in noninvasively assessing tumor proliferation and aiding in the diagnosis and management of breast cancer (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Novel Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

The compound and its analogs have also been explored for their potential in treating viral infections. Romero et al. (1994) focused on synthesizing and evaluating analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine for their inhibition of HIV-1 reverse transcriptase. This research highlighted the compound's role in developing new therapeutic agents for HIV, showcasing its versatility and potential in contributing to the treatment of viral diseases (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-24-16-6-3-2-5-15(16)13-19-18(21)14-8-10-20(11-9-14)26(22,23)17-7-4-12-25-17/h2-7,12,14H,8-11,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEBJSOCMQHMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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